17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2 (PGE2), a naturally occurring lipid mediator with diverse physiological roles. [, , ] This compound acts as a selective agonist for the Prostaglandin E receptor subtype 1 (EP1). [, , , , , , , , , , ] As a selective agonist, it mimics the effects of PGE2 specifically at the EP1 receptor, making it a valuable tool for studying the distinct roles of EP1 in various biological processes. [, , , , , , , , , , ]
The synthesis of 17-phenyl trinor Prostaglandin E2 ethyl amide involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) are often proprietary or vary based on laboratory protocols .
The molecular structure of 17-phenyl trinor Prostaglandin E2 ethyl amide can be described as follows:
The structural modifications contribute to its pharmacological properties, including increased receptor binding affinity and improved bioavailability .
17-phenyl trinor Prostaglandin E2 ethyl amide undergoes several chemical reactions relevant to its function:
The mechanism of action for 17-phenyl trinor Prostaglandin E2 ethyl amide involves its interaction with prostaglandin receptors:
Relevant data suggest that modifications to its structure significantly impact both its physical characteristics and biological activities.
17-phenyl trinor Prostaglandin E2 ethyl amide has several scientific applications:
The systematic IUPAC name for this compound is (Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide [3] [4] [5]. This name precisely defines:
The molecular formula is C₂₅H₃₅NO₄ (MW: 413.55 g/mol), indicating:
Table 1: Molecular Composition
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 25 | 300.33 g/mol |
Hydrogen (H) | 35 | 35.35 g/mol |
Nitrogen (N) | 1 | 14.01 g/mol |
Oxygen (O) | 4 | 64.00 g/mol |
Total | 413.55 g/mol |
Solubility: The compound is highly soluble in polar organic solvents:
Stability:
Acid-base properties:
Table 2: Solubility Profile
Solvent System | Concentration | Notes |
---|---|---|
DMF/DMSO/Ethanol | 100 mg/mL | Suitable for stock solutions |
PBS (pH 7.2) | 0.5 mg/mL | Requires sonication |
Aqueous buffers | Low | Limited by lipophilicity |
The biological activity of this compound is critically dependent on its stereochemistry:
Isomer differentiation:
O[C@@H](CCC1=CC=CC=C1)/C=C/[C@@H]2[C@H](C[C@@H](CC2=O)O)C/C=C\CCCC(NCC)=O
) explicitly defines stereocenters and double-bond geometries [3] [6]. Synthesis begins with 17-phenyl trinor PGE₂, a known PGE₂ analog, via a two-step modification:
Design rationale:
Key intermediates:
Table 3: Key Compound Derivatives
Compound Name | Structural Feature | Role in Synthesis |
---|---|---|
17-Phenyl trinor PGE₂ | C1-COOH, C17-phenyl | Precursor |
17-Phenyl trinor PGE₂ acid chloride | C1-COCl | Activated intermediate |
17-Phenyl trinor PGE₂ ethyl amide | C1-CONHCH₂CH₃ | Final product |
This synthetic approach balances yield (>98% purity) and scalability while preserving stereochemical integrity [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: